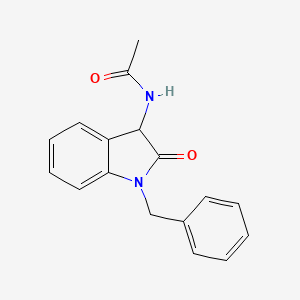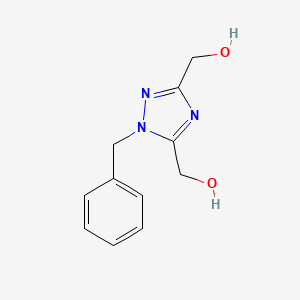
N-(1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide, commonly known as BIA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BIA is a small molecule that has shown promising results in various preclinical studies, making it a potential drug candidate for the treatment of several diseases.
Mecanismo De Acción
The mechanism of action of BIA is not fully understood, but it is believed to act by inhibiting certain enzymes and pathways involved in cell growth and survival. BIA has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in regulating gene expression and cell proliferation. Inhibition of HDACs by BIA leads to the activation of tumor suppressor genes and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
BIA has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis in cancer cells. BIA has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of BIA is its small size and ease of synthesis, which makes it a potential drug candidate for the treatment of various diseases. However, one of the limitations of BIA is its poor solubility in water, which can limit its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for the research on BIA. One potential direction is to optimize the synthesis of BIA to improve its solubility and bioavailability. Another direction is to study the pharmacokinetics and pharmacodynamics of BIA in vivo to determine its efficacy and safety. Additionally, further research is needed to elucidate the mechanism of action of BIA and its potential therapeutic applications in various diseases.
Métodos De Síntesis
The synthesis of BIA is a multistep process that involves the reaction of 2-aminobenzyl alcohol with an acid chloride to form the corresponding benzyl ester. This ester is then subjected to a reduction reaction to form the benzyl alcohol, which is then reacted with an acid anhydride to form the final product, BIA.
Aplicaciones Científicas De Investigación
BIA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In preclinical studies, BIA has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. It has also been shown to have neuroprotective effects in animal models of Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-(1-benzyl-2-oxo-3H-indol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-12(20)18-16-14-9-5-6-10-15(14)19(17(16)21)11-13-7-3-2-4-8-13/h2-10,16H,11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEUGBUFRQITPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C2=CC=CC=C2N(C1=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![15-(benzylthio)-14-azadispiro[5.1.5.2]pentadeca-1,4,14-trien-3-one](/img/structure/B5918023.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-N'-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]guanidine](/img/structure/B5918025.png)




![N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea](/img/structure/B5918067.png)

![N-benzyl-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5918087.png)

![2-[difluoro(2,3,3,4,4,5,5-heptafluorotetrahydro-2-furanyl)acetyl]-N-[(4-methylphenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B5918102.png)
